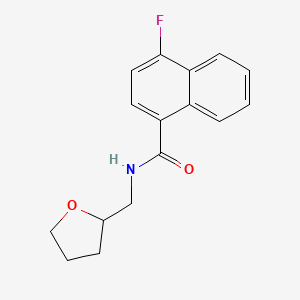![molecular formula C17H17N3O5 B11559248 2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559248.png)
2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylphenoxy group and a hydroxy-nitrophenylmethylidene group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,6-dimethylphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 3-hydroxy-4-nitrobenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products
Oxidation: Formation of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-oxo-4-nitrophenyl)methylidene]acetohydrazide.
Reduction: Formation of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-aminophenyl)methylidene]acetohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-dimethylphenoxy)acetic acid: Similar structure but lacks the hydrazide and nitrophenylmethylidene groups.
1-(2,6-dimethylphenoxy)propan-2-one: Contains a similar phenoxy group but differs in the rest of the structure.
Ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Shares the dimethylphenoxy group but has a more complex structure.
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a promising candidate for further study.
Propiedades
Fórmula molecular |
C17H17N3O5 |
|---|---|
Peso molecular |
343.33 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenoxy)-N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O5/c1-11-4-3-5-12(2)17(11)25-10-16(22)19-18-9-13-6-7-14(20(23)24)15(21)8-13/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+ |
Clave InChI |
VLDLLMKYRMJOPX-GIJQJNRQSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11559166.png)

![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B11559176.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B11559179.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11559185.png)
![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B11559197.png)
![3-Fluoro-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11559211.png)
![4-chloro-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11559218.png)
methanolate](/img/structure/B11559222.png)
![Ethyl 2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]propanoate](/img/structure/B11559232.png)
![bis{4-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]phenyl} 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11559233.png)
![5-Bromo-2-hydroxy-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11559239.png)
![N-dodecyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11559241.png)
![3-[(2Z)-2-[(2Z)-(3-nitrobenzylidene)hydrazinylidene]-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11559246.png)
